molecular formula C10H14ClN3 B1400217 1-(4-Chloro-6-methylpyridin-2-yl)piperazine CAS No. 1353878-02-0

1-(4-Chloro-6-methylpyridin-2-yl)piperazine

Cat. No. B1400217
M. Wt: 211.69 g/mol
InChI Key: QVZOHBHYRUUDBX-UHFFFAOYSA-N
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Description

“1-(4-Chloro-6-methylpyridin-2-yl)piperazine” is a chemical compound with the linear formula C10H14ClN3 . It’s a derivative of piperazine, a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “1-(4-Chloro-6-methylpyridin-2-yl)piperazine” consists of a six-membered piperazine ring attached to a pyridine ring via a nitrogen atom .

Scientific Research Applications

Luminescent Properties

  • Luminescent Materials : Compounds with piperazine substituents, such as 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione, exhibit luminescent properties, making them potential candidates for pH probes and photo-induced electron transfer applications (Gan, Chen, Chang, & Tian, 2003).

Structural Analysis

  • Crystal Structure Analysis : The hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one has been crystallized and analyzed, contributing to the understanding of molecular structures in chemistry (Ullah & Stoeckli-Evans, 2021).

Drug Development

  • Antidiabetic Agents : Piperazine derivatives have been identified as new antidiabetic compounds. For instance, 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine was found to be a potent antidiabetic agent in a rat model of diabetes (Le Bihan et al., 1999).

Anticancer Research

  • Anticancer Activities : Some piperazine derivatives have shown potential as anticancer agents. For example, compounds with a 1,2,4-triazine structure bearing a piperazine moiety demonstrated promising antiproliferative effects against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Molecular Synthesis

  • Synthesis of Dual Antihypertensive Agents : Research has been conducted on synthesizing new compounds like 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, potentially useful as antihypertensive agents (Marvanová et al., 2016).

Antimicrobial Research

  • Antimycobacterial Activity : Piperazine-thiosemicarbazone hybrids have been designed and shown to be potent inhibitors of Mycobacterium tuberculosis, demonstrating their value in antimicrobial research (Jallapally et al., 2014).

properties

IUPAC Name

1-(4-chloro-6-methylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-6-9(11)7-10(13-8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZOHBHYRUUDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N2CCNCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-6-methylpyridin-2-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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